N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-15-8-14(9-16(11-15)27-2)21(25)24-22-23-20-17-5-3-4-12-6-7-13(19(12)17)10-18(20)28-22/h3-5,8-11H,6-7H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWBRQPVKSOMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Fusing the Thiazole Ring to Acenaphthene: This step involves the reaction of the synthesized thiazole with acenaphthene derivatives, often using Friedel-Crafts acylation or alkylation reactions.
Introduction of the Benzamide Group: The benzamide group is introduced through the reaction of the intermediate compound with 3,5-dimethoxybenzoic acid or its derivatives, using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or organelles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide Derivatives
- Target Compound: The 3,5-dimethoxy configuration on the benzamide group contrasts with analogs like isoxaben (), which has a 2,6-dimethoxy substitution. The meta vs.
- Compound 8b (): Features a 2-methyl-nicotinic acid ethyl ester substituent instead of dimethoxy groups. The ester functionality introduces polarity, while the methyl group may reduce steric hindrance compared to methoxy substituents .
Heterocyclic Core Variations
- Compound 6 (): Contains a thiadiazole ring fused to an isoxazole group, differing from the acenaphthene-thiazole system. Thiadiazoles are known for antimicrobial activity, whereas fused acenaphthene systems may enhance π-π stacking interactions in crystal packing or target binding .
- Compound 8a (): Incorporates a pyridine ring fused to thiadiazole, introducing basic nitrogen sites that could influence protonation states and solubility under physiological conditions. The acetyl and methyl groups in 8a may confer higher lipophilicity compared to the dimethoxybenzamide group .
Physical and Spectroscopic Properties
*Estimated based on structural similarity; †Inferred from analogs.
Research Findings and Implications
- Structural Stability: The fused acenaphthene-thiazole system likely improves thermal stability compared to non-fused analogs, as seen in the high melting point (290°C) of 8a .
- Spectroscopic Signatures : The 3,5-dimethoxy groups may produce distinct NMR splitting patterns (e.g., doublets for meta-substituted protons) compared to ortho-substituted isoxaben .
- Synthetic Scalability : High yields (70–80%) in suggest efficient routes for scaling production of benzamide-thiazole hybrids, though purification challenges may arise for fused-ring systems .
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide is a compound with potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C24H20N2OS
- Molecular Weight : 384.4934 g/mol
- CAS Number : 6224-95-9
Biological Activity
The compound has been investigated for its potential as a dual inhibitor of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease (AD). These enzymes play significant roles in neurotransmitter regulation and oxidative stress.
Inhibition of ChEs and MAOs
Research indicates that compounds similar to this compound exhibit potent inhibition of both AChE and MAO-B:
| Enzyme Target | IC50 Value (µM) |
|---|---|
| AChE | 0.28 (eeAChE) |
| AChE | 0.34 (hAChE) |
| MAO-B | 2.81 |
| MAO-A | 0.91 |
These values suggest a promising profile for the treatment of AD by enhancing cholinergic transmission and reducing oxidative stress through MAO inhibition .
Blood-Brain Barrier Penetration
One of the critical aspects of drug development for neurodegenerative diseases is the ability to cross the blood-brain barrier (BBB). Studies have shown that this compound can penetrate the BBB effectively, which is essential for its therapeutic action against neurological disorders .
Cytotoxicity and Safety Profile
In vitro studies conducted on PC12 and HT-22 cell lines demonstrated that this compound exhibits low cytotoxicity at concentrations below 12.5 µM. Furthermore, acute toxicity studies in vivo showed no adverse effects even at high doses (up to 2500 mg/kg) in animal models .
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated a significant reduction in cell death and preservation of neuronal function when treated with the compound.
- Antitumor Activity : Another investigation focused on the antitumor properties of related thiazole derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- In Vivo Efficacy : In vivo experiments demonstrated that administration of this compound resulted in improved cognitive function in AD animal models, correlating with decreased levels of amyloid plaques and tau phosphorylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
